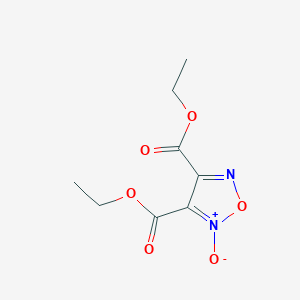

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

Description

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furoxan) core substituted with two ester groups at the 3- and 4-positions and an N-oxide group at the 2-position. Its molecular formula is C₈H₁₀N₂O₅, with a SMILES representation of CCOC(=O)C1=NON=C1C(=O)OCC . The compound is synthesized via the self-condensation of ethyl nitroacetate under specific conditions, as described in unpublished thesis work by Trogu et al. (2007) .

Properties

IUPAC Name |

diethyl 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O6/c1-3-14-7(11)5-6(8(12)15-4-2)10(13)16-9-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNYSJGFMKPFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NO[N+](=C1C(=O)OCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18417-40-8 | |

| Record name | NSC98298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Formation of the Oxadiazole Ring

The synthesis typically begins with the formation of the oxadiazole ring, which can be accomplished through various chemical reactions involving suitable precursors:

Hydrazine and Nitrous Acid Reaction : One common method involves reacting diethyl oxalate with hydrazine followed by treatment with nitrous acid. This reaction facilitates the formation of the oxadiazole ring structure.

Iminodiacetic Acid Reaction : Another approach utilizes iminodiacetic acid derivatives that react under specific conditions to yield oxadiazole compounds. This method often requires careful temperature control and can involve additional steps for purification.

Dicarboxylation Process

Once the oxadiazole ring is formed, the next step involves introducing carboxylate groups:

- Carboxylic Acid Esters : The integration of carboxylate functionalities may be achieved by reacting the oxadiazole intermediate with activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides). This reaction typically occurs in the presence of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to enhance yield and efficiency.

Final Oxidation Step

The final step in synthesizing diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide involves oxidation processes that convert certain functional groups into their respective oxide forms:

- Oxidative Conditions : Utilizing mild oxidizing agents can facilitate this transformation without compromising the integrity of the oxadiazole structure. The choice of oxidants is crucial and may include reagents like hydrogen peroxide or other environmentally benign alternatives.

The synthesis of this compound presents several challenges related to yield and purity:

Reaction Conditions : Optimal temperature and solvent choice are critical for maximizing yields. For instance, reactions conducted at controlled temperatures often yield better results than those performed at ambient conditions.

Purification Techniques : Post-synthesis purification typically involves recrystallization or chromatography to isolate the desired product from by-products or unreacted materials.

Yield Data Table

| Method | Yield (%) | Notes |

|---|---|---|

| Hydrazine + Nitrous Acid | ~70% | Requires careful handling of nitrous acid |

| Iminodiacetic Acid Reaction | 60-80% | Dependent on reaction time and temperature |

| Carboxylic Acid Ester Reaction | ~75% | Efficiency improved with coupling agents |

This compound can be synthesized through various methods involving careful manipulation of chemical reactions to form the oxadiazole ring and introduce carboxylate groups. While challenges remain in optimizing yields and purifying products, ongoing research continues to refine these methods for better efficiency and environmental sustainability. The compound's potential applications in drug discovery and synthetic chemistry underscore its significance within the field.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced to yield lower oxidation state products.

Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions, such as the presence of a catalyst or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with fewer oxygen atoms. Substitution reactions can result in a variety of substituted oxadiazole derivatives with different functional groups attached to the ring.

Scientific Research Applications

Key Properties

- Molecular Weight : 230.17 g/mol

- Density : 1.45 g/cm³

- Boiling Point : 309.2ºC at 760 mmHg

Medicinal Chemistry

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide has garnered attention for its potential biological activities. Research indicates that compounds containing the oxadiazole ring system often exhibit significant antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy as a therapeutic agent against various diseases .

Material Science

The unique chemical structure of this compound allows it to be used in the development of new materials such as polymers and coatings. Its reactivity contributes to the formation of advanced materials with enhanced properties .

Agrochemicals

Research has shown that derivatives of oxadiazoles can function as herbicides and insecticides. This compound's structural characteristics may provide a basis for developing effective agrochemical agents .

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions to form more complex organic molecules, making it valuable in synthetic pathways aimed at producing pharmaceuticals and other biologically active compounds .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study: Polymer Development

In another research initiative, this compound was utilized in synthesizing novel polymeric materials. The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide and related oxadiazole derivatives:

*OTF: 3,4-Bis(3,8-dinitropyrazolo[5,1-c][1,2,4]triazin-4-amino-7-yl)-1,2,5-oxadiazole 2-oxide

Thermal and Crystallographic Stability

- The nitro-substituted derivative (3,4-bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide) forms a robust 3D hydrogen-bonded network via C–H···O interactions, enhancing crystallographic stability .

- The furoxan-bridged OTF compound demonstrates exceptional thermal resistance due to its dense nitro-functionalized pyrazolo-triazine backbone .

Key Research Findings

Mutagenicity Dependence : The presence of a fused aromatic ring (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) correlates strongly with mutagenicity, while ester or methoxy substituents may mitigate this risk .

Crystallographic Behavior : Nitro groups promote intermolecular hydrogen bonding, whereas methoxy groups favor lipophilic interactions, influencing material properties .

Thermal Stability : Bridged furoxan systems with nitro substituents (e.g., OTF) exhibit superior thermal resilience compared to esterified analogs, making them candidates for energetic materials .

Biological Activity

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide (DEDO) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 230.17 g/mol. It features an oxadiazole ring and two carboxylate groups, contributing to its reactivity and potential applications in synthetic chemistry. The compound is characterized by a density of 1.45 g/cm³ and a boiling point of 309.2ºC at 760 mmHg.

The biological activity of DEDO is primarily attributed to its interaction with specific molecular targets within cells. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical pathways that may lead to therapeutic effects. The formation of reactive intermediates is crucial in mediating these effects, which can alter cellular functions significantly.

Antimicrobial Properties

Research indicates that DEDO exhibits notable antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains, although specific data on minimal inhibitory concentrations (MICs) are still limited. Further investigations are needed to elucidate the exact mechanisms through which DEDO exerts its antimicrobial effects.

Anticancer Properties

DEDO has shown promise as an anticancer agent in several studies. Its mechanism involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, it has been evaluated against various cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer), demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

Comparative Analysis with Similar Compounds

The following table compares DEDO with other oxadiazole derivatives regarding their structural characteristics and biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl 1,2,5-Oxadiazole-3-carboxylate | Contains one carboxylate group | Simpler structure; less reactive than DEDO |

| Ethyl 1,2,5-Oxadiazole-3-carboxylate | Single ethyl group; no dicarboxylate | Lower molecular weight; different reactivity |

| Methyl 1,2,5-Oxadiazole-3-carboxylate | Methyl ester variant | Different sterics; potential for varied biological activity |

DEDO's unique dual carboxylate groups enhance its reactivity compared to these similar compounds .

Case Studies and Research Findings

- Anticancer Activity : In a study assessing various oxadiazole derivatives for anticancer properties, DEDO exhibited significant growth inhibition against several cancer cell lines. The compound's IC50 values were reported to be lower than those of standard treatments like doxorubicin .

- Enzyme Interaction Studies : Research involving molecular docking has indicated that DEDO interacts effectively with key enzymes involved in cancer metabolism. Its binding affinity suggests a potential role as a therapeutic agent targeting specific pathways in tumor cells .

Q & A

Basic: What are the standard synthetic methodologies for preparing diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide?

The compound is synthesized via self-condensation of ethyl nitroacetate under reflux conditions. Key steps include dissolving ethyl nitroacetate in a solvent (e.g., DMSO), refluxing for 18 hours, and isolating the product via reduced-pressure distillation and crystallization . Advanced methods involve one-step nitration reactions using trifluoroacetic acid (TFA) and 100% HNO₃ to construct furoxan-bridged energetic derivatives, optimizing yield and stability .

Basic: How is the compound characterized structurally and functionally in academic research?

Structural characterization employs ¹H NMR (e.g., δ = 1.29 ppm for CH₃CH₂ groups) and X-ray crystallography to confirm the 1,2,5-oxadiazole 2-oxide framework . Functional analysis includes assessing NO release via thiol-induced mechanisms and quantifying antioxidant activity using TBARS assays to measure lipid peroxidation inhibition in liver microsomes .

Basic: What experimental models are used to evaluate its antioxidant activity?

Antioxidant efficacy is tested in iron/ascorbate-induced lipid peroxidation assays using rat liver microsomes. IC₅₀ values are determined by tracking thiobarbituric acid-reactive substances (TBARS) formation, with dose-dependent inhibition observed (e.g., CHF2363 showing enhanced activity compared to parent phenols) .

Basic: How is vasodilatory activity quantified in vitro?

Vasodilation is measured in endothelium-denuded rat renal artery strips pre-contracted with phenylephrine. EC₅₀ values are calculated by evaluating dose-dependent relaxation, with cGMP-dependent pathways confirmed via ODQ (a soluble guanylate cyclase inhibitor) .

Advanced: How can conflicting mutagenicity data for oxadiazole derivatives be resolved?

While benzo[c][1,2,5]oxadiazole 1-oxide exhibits mutagenicity in Salmonella typhimurium TA98 assays, furoxan N-oxides lack such activity. Researchers must conduct structure-activity relationship (SAR) studies to differentiate mutagenic alerts, focusing on substituent effects (e.g., nitro groups vs. electron-withdrawing moieties) .

Advanced: What strategies optimize NO release kinetics in furoxan derivatives?

NO release is modulated by introducing electron-donating substituents (e.g., methyl groups) or altering ring substituents to enhance thiol-mediated hydrolysis. Kinetic studies using amperometric NO sensors in physiological buffers are critical for tuning release rates .

Advanced: How should cross-tolerance experiments with nitroglycerin (GTN) be designed?

Pre-treat isolated rat aortic rings with GTN to induce tolerance, then test vasodilatory responses to diethyl oxadiazole derivatives. Compare EC₅₀ shifts to assess retained efficacy. CHF2636, for example, avoids GTN-like tolerance by bypassing mitochondrial aldehyde dehydrogenase-dependent bioactivation .

Advanced: How can thermodynamic stability be improved for energetic applications?

Incorporate nitropyrazole or triazine moieties into the furoxan backbone via nitration reactions. Density functional theory (DFT) calculations predict stability, while impact sensitivity tests (e.g., BAM methods) validate safety for high-energy material applications .

Advanced: Why do substituent effects on antioxidant activity vary across studies?

Discrepancies arise from differences in assay conditions (e.g., lipid membrane composition) and substituent electronic profiles. For example, electron-rich phenols enhance radical scavenging, while bulky groups reduce membrane permeability. Use comparative SAR tables (Table 1 in ) to contextualize IC₅₀ variability.

Advanced: How are NO-donor antioxidant hybrids designed to target atherosclerosis?

Hybrids combine furoxan NO-release with phenolic antioxidants (e.g., Trolox® derivatives). Synthesize via Wittig reactions to link α,β-unsaturated esters to furoxan cores, followed by deprotection. Validate synergy using dual-activity assays (e.g., concurrent NO release and lipid peroxidation inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.